1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE
Overview
Description
1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a biphenyl carbonyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a biphenyl carbonyl derivative. One common method includes the use of Yb(OTf)3 as a catalyst in acetonitrile to facilitate the addition reaction . The intermediate formed is then purified and further reacted to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized solvents and reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and solvent extraction to purify the intermediate and final products .
Chemical Reactions Analysis
Types of Reactions: 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted piperazine compounds .
Scientific Research Applications
1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. For instance, it can act as an antagonist or agonist at certain receptors, influencing cellular pathways and physiological responses. The compound may also induce apoptosis in cancer cells by activating intrinsic mitochondrial signaling pathways .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the biphenyl carbonyl substitution.
Urapidil: Contains a piperazine ring and is used as an antihypertensive agent.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
Uniqueness: 1-{[1,1’-BIPHENYL]-4-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of biphenyl carbonyl and methoxyphenyl groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-28-23-10-6-5-9-22(23)25-15-17-26(18-16-25)24(27)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAKRVMJOMTDCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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